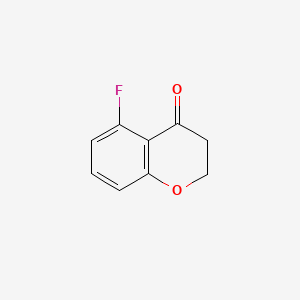

5-Fluoro-4-Chromanone

Vue d'ensemble

Description

5-Fluoro-4-Chromanone is an organic compound belonging to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused with a dihydropyranone ring. The presence of a fluorine atom at the 5-position of the chromanone structure imparts unique chemical and biological properties to this compound. Chromanones, including this compound, are known for their diverse pharmacological activities and are used as building blocks in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-Chromanone typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluorophenol as the starting material.

O-Alkylation: The 3,5-difluorophenol undergoes O-alkylation with 3-chloro-1-propanol to form an intermediate.

Oxidation: The intermediate is then oxidized using chromium (VI) as a reagent.

Cyclization: The final step involves cyclization with oxalyl chloride and aluminum trichloride to yield this compound.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and cost-effectiveness. The use of common reagents and solvents that do not require extensive purification steps is preferred. The method described above can be adapted for large-scale production by using appropriate reaction vessels and maintaining strict control over reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-4-Chromanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

Substitution: The fluorine atom at the 5-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted chromanones.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Fluoro-4-chromanone derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, chromone derivatives have been reported to induce apoptosis in lung and breast cancer cells while demonstrating selectivity for specific isoforms of human carbonic anhydrase, which is implicated in tumor growth . In a study assessing the effects on colon cancer cell lines, compounds derived from 4-chromanone were found to upregulate pro-apoptotic markers such as P53 and BAX while downregulating anti-apoptotic markers like BCL2 and CDK4 .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored extensively. Various derivatives have exhibited activity against both gram-positive and gram-negative bacteria, as well as fungi. For instance, a study demonstrated that certain chromanone derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition measured in millimeters . The structure-activity relationship indicates that modifications at specific positions on the chromanone ring can enhance antibacterial potency .

Anti-inflammatory Effects

Recent research has identified this compound derivatives as potential inhibitors of bromodomain-containing protein 4 (BRD4), a target for anti-inflammatory therapies. These compounds have been synthesized and evaluated for their ability to inhibit inflammatory cytokine production, showing promising results in reducing interleukin levels in vitro .

Agricultural Applications

Plant Immunity Inducers

The application of this compound in agriculture is primarily linked to its role as a plant immunity inducer. Research indicates that certain derivatives can enhance disease resistance in crops such as Passiflora spp. by targeting the abscisic acid signaling pathway, which plays a crucial role in plant stress responses . This enhancement leads to increased levels of soluble proteins, sugars, and phenolic compounds, contributing to improved plant health and fruit quality.

Summary of Case Studies

Mécanisme D'action

The mechanism of action of 5-Fluoro-4-Chromanone involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chroman-4-one: Lacks the fluorine atom and has different biological activities.

5-Chloro-4-Chromanone: Similar structure but with a chlorine atom instead of fluorine.

6-Fluoro-4-Chromanone: Fluorine atom at the 6-position instead of the 5-position.

Uniqueness

5-Fluoro-4-Chromanone is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated or differently fluorinated analogs .

Activité Biologique

5-Fluoro-4-chromanone is a derivative of the chromanone class, a group of compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The presence of a fluorine atom enhances its lipophilicity, which may improve its interaction with biological targets. The basic structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown promising activity against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| This compound | Mycobacterium tuberculosis | 0.39 μg/mL |

This data indicates that this compound is comparable to standard antibiotics like isoniazid, particularly against drug-resistant strains of tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that the compound induces apoptosis and inhibits cell proliferation through several mechanisms:

- Induction of Apoptosis : It has been shown to upregulate pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2.

- Cell Cycle Arrest : The compound affects the expression levels of cyclin-dependent kinases (CDKs), particularly CDK4, leading to cell cycle arrest in cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on colon cancer cell lines (HCT116), the following results were observed:

| Treatment | P53 Expression | Bcl-2 Expression | CDK4 Expression |

|---|---|---|---|

| Control | Low | High | High |

| This compound | High | Low | Low |

These findings suggest that this compound effectively alters gene expression related to apoptosis and cell cycle regulation, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Additionally, this compound has been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Molecular Docking Studies : These studies have indicated strong binding affinity to target proteins involved in cancer progression and inflammation.

- ADMET Properties : The compound exhibits favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, suggesting good bioavailability and safety for potential therapeutic use .

Propriétés

IUPAC Name |

5-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVYZBPSAQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670460 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188826-32-6 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.